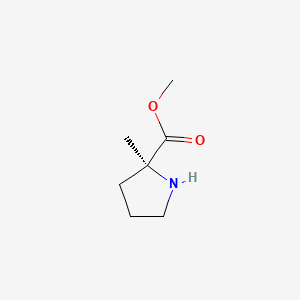

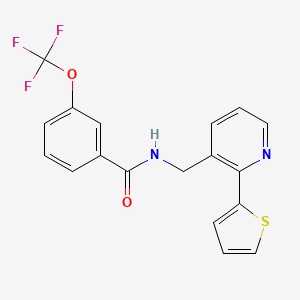

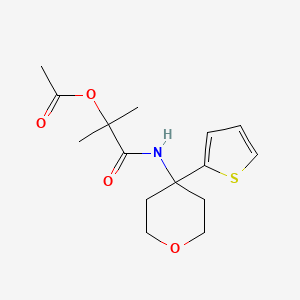

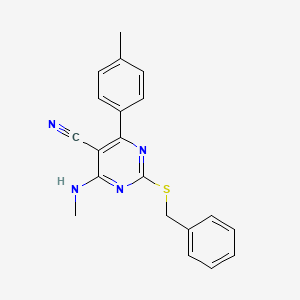

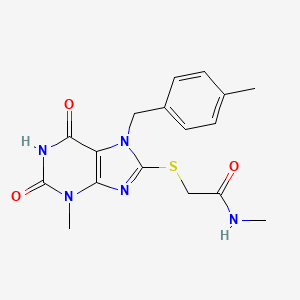

![molecular formula C19H18N4O4S2 B2721430 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 392291-10-0](/img/structure/B2721430.png)

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic compound. It has a molecular formula of C19H19N5O4S3 and an average mass of 477.580 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H19N5O4S3. It consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule defines its structure .Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide and related derivatives exhibit inhibitory effects on carbonic anhydrase isozymes, including those associated with human erythrocytes. These compounds, featuring thiadiazole moieties, show promise due to their selectivity and potency against different isozymes of carbonic anhydrase, which plays a crucial role in physiological processes involving bicarbonate ion synthesis from carbon dioxide and water. The inhibition of tumor-associated carbonic anhydrase isozyme IX by similar derivatives suggests potential applications in anticancer strategies, highlighting their relevance in therapeutic research aimed at targeting enzymes critical for tumor microenvironment regulation (Gokcen et al., 2016; Ilies et al., 2003).

Antifungal and Antimicrobial Activity

The structural similarity of aminobenzolamide derivatives to antimicrobial sulfonamides, combined with their inhibition of the carbonic anhydrase enzyme, lays the groundwork for exploring these compounds as antifungal agents. Notably, metal complexes containing Ag(I) and Zn(II) derived from aminobenzolamide have demonstrated effective antifungal properties against various strains of Aspergillus and Candida, offering a potential new avenue for antifungal drug development. This suggests that modifications to the aminobenzolamide scaffold, such as metal complexation, could yield compounds with dual enzyme inhibitory and antimicrobial activities, which are desirable traits for novel therapeutics (Mastrolorenzo et al., 2000).

Antitubercular Agents

Compounds featuring the 1,3,4-thiadiazole moiety have also been identified as potent antitubercular agents. This includes derivatives that exhibit remarkable in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains. Their selective antimycobacterial effect and low toxicity in mammalian cells underscore their potential as leads for developing new antitubercular medications. Such research is pivotal in addressing the global challenge of tuberculosis, particularly with the emergence of drug-resistant forms of the disease (Karabanovich et al., 2016).

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-8-12(9-15(10-14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHUTYJYELOMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)

![2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721349.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)